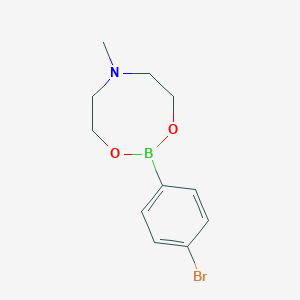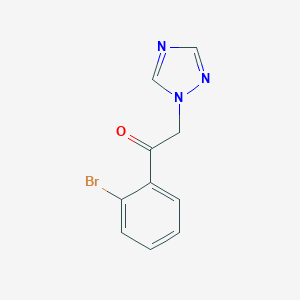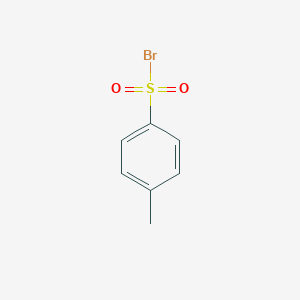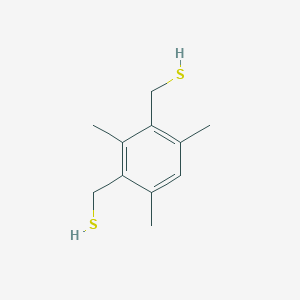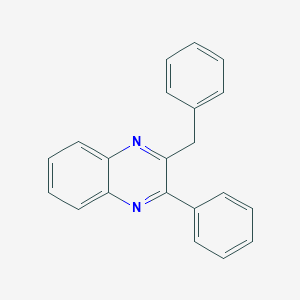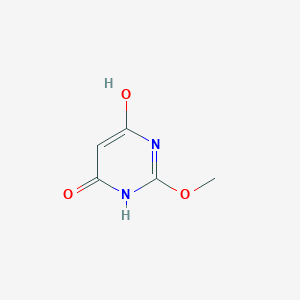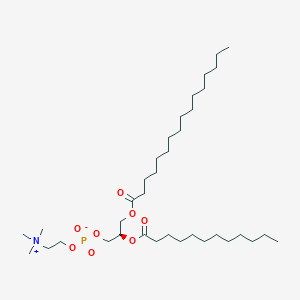
1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-2-Lauroyl-sn-glycero-3-PC is a phospholipid with specific acyl substituents at the sn-1 and sn-2 positions. Specifically:
- The sn-1 position contains a palmitoyl (16:0) acyl chain.
- The sn-2 position contains a lauryl (12:0) acyl chain.
This compound plays a crucial role in studying chain-chain contact interactions that contribute to the structural stability of lipid membrane bilayers .
Mechanism of Action
Target of Action
1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine . Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup.
Mode of Action
It is known that phosphatidylcholines play a crucial role in membrane-mediated cell signaling .
Biochemical Pathways
Phosphatidylcholines are a major component of the phospholipid portion of the lipid bilayer in biological membranes . They participate in many biological pathways related to cell structure and function, including membrane fluidity and integrity, cell signaling, and lipid metabolism .
Pharmacokinetics
Phosphatidylcholines, in general, are known to be absorbed in the small intestine and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body .
Result of Action
Phosphatidylcholines are known to play a crucial role in maintaining the integrity and fluidity of cell membranes, which is essential for the proper function of many cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the incorporation of this compound into cell membranes .
Preparation Methods
Synthetic Routes:: 1,2-PLPC can be synthesized through chemical reactions involving glycerol, fatty acids, and choline. The specific synthetic routes may vary, but generally, they involve esterification of glycerol with the respective fatty acids followed by phosphorylation to form the phosphatidylcholine head group.
Industrial Production:: Industrial production methods often involve enzymatic or chemical synthesis. These processes are optimized for yield, purity, and scalability.
Chemical Reactions Analysis
1,2-PLPC can undergo various reactions:
Oxidation: It may undergo oxidative reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the acyl chains.
Substitution: Substitution reactions can occur at the phosphocholine head group. Common reagents and conditions depend on the specific reaction type and desired modifications.
Major products:
- Oxidized derivatives with altered acyl chains.
- Structurally modified phospholipids.
Scientific Research Applications
1,2-PLPC finds applications in:
Biological Membranes: Studying lipid bilayer stability and interactions.
Drug Delivery: Incorporation into liposomes for targeted drug delivery.
Cell Signaling: Modulating cell membrane properties.
Pulmonary Surfactant: Associated with the alveolar membrane.
Comparison with Similar Compounds
1,2-PLPC stands out due to its mixed-chain structure. Similar compounds include:
- Other phosphatidylcholines with different acyl chains.
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC): Contains oleic acid (unsaturated) at the sn-2 position.
Properties
IUPAC Name |
[(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJLLUJKRFEBG-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104800 | |
| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82765-47-7 | |
| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82765-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)
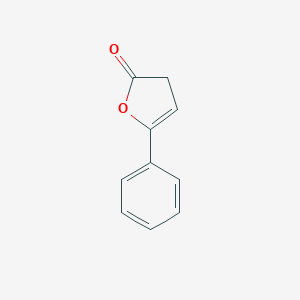
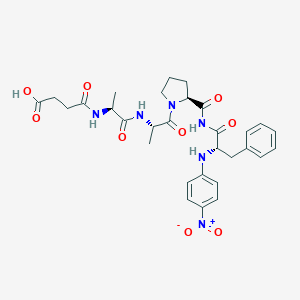
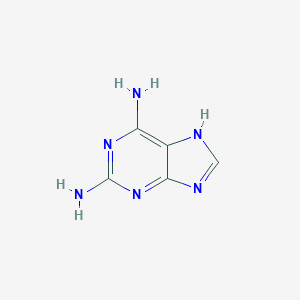
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
